N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea
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Overview
Description
N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea is an organic compound that features a naphthalene ring, an ethyl group, and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea typically involves the reaction of 1-acetylnaphthalene with propylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
Scientific Research Applications
N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Naphthalen-1-yl)ethyl)formamide
- N-(1-Naphthyl)ethylenediamine
- N-(1-(Naphthalen-1-yl)ethyl)benzamide
Uniqueness
N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
CAS No. |
143188-68-5 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(1-naphthalen-1-ylethyl)-3-propylurea |
InChI |
InChI=1S/C16H20N2O/c1-3-11-17-16(19)18-12(2)14-10-6-8-13-7-4-5-9-15(13)14/h4-10,12H,3,11H2,1-2H3,(H2,17,18,19) |
InChI Key |
ZTWVPKGYJUMRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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